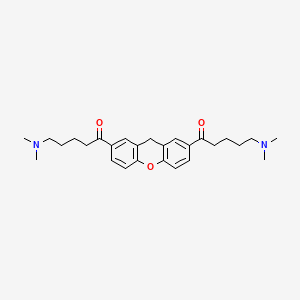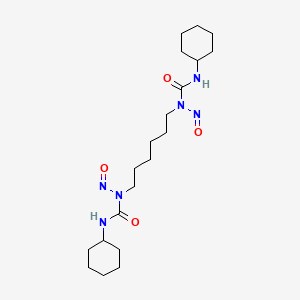
Urea, 1,1'-hexamethylenebis(3-cyclohexyl-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound known for its unique structure and properties It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of hexamethylene diisocyanate with cyclohexylamine, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
Applications De Recherche Scientifique
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of proteins and DNA, disrupting cellular processes and leading to cytotoxic effects. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU): Another chemotherapeutic agent with similar properties.
Bis(chloroethyl) nitrosourea (BCNU): Widely used in cancer treatment.
Uniqueness
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
32903-85-8 |
|---|---|
Formule moléculaire |
C20H36N6O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-cyclohexyl-1-[6-[cyclohexylcarbamoyl(nitroso)amino]hexyl]-1-nitrosourea |
InChI |
InChI=1S/C20H36N6O4/c27-19(21-17-11-5-3-6-12-17)25(23-29)15-9-1-2-10-16-26(24-30)20(28)22-18-13-7-4-8-14-18/h17-18H,1-16H2,(H,21,27)(H,22,28) |
Clé InChI |
WBNGYSPREOXWID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


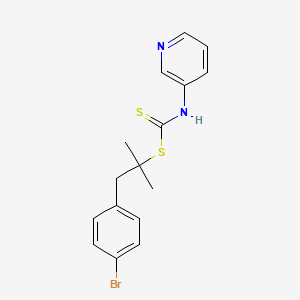
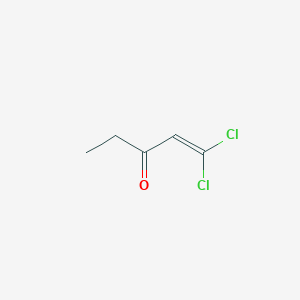
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
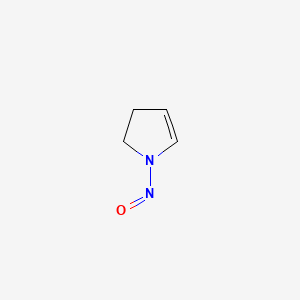


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)



![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)

